2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-7-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-6-3-2-4-7(9(12)13)8(6)10-11/h5,7H,2-4H2,1H3,(H,12,13) |
InChI Key |
VAUVGUJIRXPAGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCCC(C2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with hydrazine derivatives, followed by cyclization and functionalization steps . The reaction conditions often include the use of acids or bases as catalysts and solvents like methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Isomers: Positional Variations of the Carboxylic Acid Group
The position of the carboxylic acid group on the tetrahydroindazole scaffold significantly influences physicochemical properties. For instance:
- 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid (CAS 1557768-83-8) shares the same molecular formula (C₉H₁₂N₂O₂ ) and weight (180.21 g/mol ) as the target compound but differs in the carboxylic acid placement at position 4 . This positional isomerism may alter hydrogen-bonding capacity, solubility, and reactivity, impacting its utility in drug design or coordination chemistry.
Heterocyclic Core Modifications: Indazole vs. Indole Derivatives
Compounds with indole cores, such as 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9), exhibit distinct electronic and steric profiles compared to indazole analogs. Key differences include:
- Core Structure : Indole lacks the pyrazole ring’s nitrogen atom, reducing aromaticity and altering dipole moments.
- Substituents: The indole derivative features a chlorine atom at position 7, a methyl group at position 3, and a carboxylic acid at position 2. Its molecular formula is C₁₀H₈ClNO₂ (MW: 209.63 g/mol) .
- Applications : Indole derivatives are widely explored in medicinal chemistry (e.g., as leukotriene antagonists in ), whereas indazole analogs like the target compound are less characterized in biological contexts.
Fluorinated Analogues: Electronic Effects
Fluorination often enhances metabolic stability and bioavailability. 7-Fluoroquinoline-3-carboxylic acid (C₁₀H₆FNO₂, MW: 191.16 g/mol) exemplifies this trend .
Saturated Ring Systems: Tetrahydroindole Derivatives
2-Methyl-4,5,6,7-tetrahydroindole () shares the tetrahydro-saturated ring system with the target compound but lacks both the pyrazole nitrogen and carboxylic acid group. This simplification reduces polarity and may limit applications in charge-dependent interactions (e.g., enzyme inhibition).
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Key Compounds
Table 2. Key Functional Differences
| Property | Target Compound | 4-Carboxylic Acid Isomer | 7-Chloro-3-methylindole Derivative |
|---|---|---|---|
| Aromaticity | Moderate (pyrazole + cyclohexane) | Moderate | High (indole core) |
| Polarity | High (carboxylic acid) | High | Moderate (chlorine + carboxylic acid) |
| Potential Bioactivity | Underexplored | Underexplored | Likely (similar to indole-based drugs ) |
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| IUPAC Name | 2-methyl-4,5,6,7-tetrahydroindazole-7-carboxylic acid |
| PubChem CID | 83906436 |
| CAS Number | 1546150-51-9 |
Synthesis
The synthesis of this compound typically involves the condensation of phenylhydrazine with appropriate carbonyl compounds. Various synthetic routes have been explored to optimize yield and purity.
Anti-inflammatory Effects
Research indicates that indazole derivatives exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced edema in rats, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated high anti-inflammatory activity. However, the 2-aryl isomers were less effective. The most active compound had an ED50 value of 3.5 mg/kg .
Anticancer Activity
Indazole derivatives have shown promise in cancer treatment. A review highlighted several indazole-containing compounds with potent inhibitory effects on various cancer cell lines. For instance, compounds with IC50 values in the low nanomolar range against HL60 and HCT116 cell lines suggest strong anticancer potential .
Antiallergic Properties
Notably, some indazole carboxylic acids have been associated with antiallergic activity. The mechanism is believed to involve stabilization of mast cells and inhibition of mediator release following antigen exposure .
Case Studies
-
Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory properties of indazole derivatives.
- Method : Carrageenan edema test.
- Findings : The study concluded that certain derivatives exhibited significant anti-inflammatory effects compared to controls.
- Anticancer Activity Assessment :
Q & A
Q. What are the standard synthetic routes for 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid?
The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, indazole derivatives are often synthesized via condensation of hydrazines with cyclic ketones or aldehydes, followed by functional group modifications. Key steps may include:
- Cyclocondensation : Reaction of hydrazine derivatives with tetrahydroindazole precursors under acidic or basic conditions.
- Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under basic conditions .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm the indazole core, methyl group, and carboxylic acid functionality.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of carboxyl (-COOH) and N-H stretching vibrations .
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .
Q. How should researchers handle stability and storage challenges?
- Storage : Keep in airtight containers at -20°C to prevent degradation of the carboxylic acid group.
- Solubility : Use polar aprotic solvents (e.g., DMSO) for dissolution, as the compound may exhibit limited aqueous solubility.
- Reactivity : Avoid prolonged exposure to strong bases or oxidizing agents to prevent decarboxylation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires:
- Solvent Selection : Use acetic acid or ethanol for cyclization steps, balancing polarity and reaction temperature .
- Catalysis : Explore Lewis acids (e.g., ZnCl) or transition-metal catalysts to accelerate key steps.
- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) to minimize side reactions like over-oxidation .
Q. How should researchers address contradictions in spectroscopic data or unexpected by-products?
- By-product Analysis : Use HPLC-MS to identify impurities, which may arise from incomplete cyclization or isomerization (e.g., positional isomers of the methyl group) .
- Isomer Separation : Employ chiral chromatography if stereochemical impurities are detected .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
Q. What computational strategies predict the compound’s drug-likeness and bioavailability?
- SwissADME : Evaluate parameters like Lipinski’s Rule of Five, topological polar surface area (TPSA), and logP to assess oral bioavailability .
- Molecular Dynamics Simulations : Study interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. What methodologies are used to evaluate its pharmacological potential?
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.
- Cellular Uptake Studies : Use radiolabeled analogs or LC-MS to quantify intracellular concentrations .
- In Vivo Models : Test pharmacokinetics (e.g., half-life, clearance) in rodent models to validate computational predictions .
Q. How can solubility challenges in biological assays be mitigated?
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) to enhance membrane permeability, followed by hydrolysis in vivo .
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
Q. What reaction mechanisms govern the compound’s functionalization (e.g., halogenation, esterification)?
- Electrophilic Substitution : Halogenation at the indazole ring’s electron-rich positions (e.g., para to the carboxylic acid group) using Br in acetic acid .
- Esterification : Acid-catalyzed (HSO) reaction with alcohols to form stable esters for further derivatization .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity compared to analogs?
- Comparative SAR Studies : Replace the methyl group with halogens (e.g., Cl) to assess changes in target binding affinity. For example, 4-chloro analogs show enhanced enzyme inhibition due to increased electrophilicity .
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy differences between derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
